2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide
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Overview
Description
2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide is a heterocyclic compound that contains a pyridine ring substituted with a fluoro group and a carboxamide group. The compound also features a furan ring attached via an ethyl linker. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the furan-2-yl ethylamine: This can be achieved by reacting furan-2-carboxaldehyde with ethylamine under reductive amination conditions.
Coupling with 2-fluoropyridine-4-carboxylic acid: The furan-2-yl ethylamine is then coupled with 2-fluoropyridine-4-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The fluoro group and the furan ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
2-fluoro-N-[2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
2-chloro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness: 2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide is unique due to the presence of both a fluoro group and a furan ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-fluoro-N-[2-(furan-2-yl)ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-11-8-9(3-5-14-11)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVHNEWWVKPGMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCNC(=O)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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